molecular formula C14H22N2O B7354988 (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol

(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol

Cat. No. B7354988
M. Wt: 234.34 g/mol
InChI Key: AFLBUVIBPUAKSR-JXQTWKCFSA-N
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Description

(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including inducing cell cycle arrest, reducing inflammation, and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Additionally, research is needed to explore its potential as a therapeutic agent for other diseases, such as cancer. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have activity against certain types of cancer cells and to show promise as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol involves a multistep process that begins with the reaction of 4-bromopyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with tert-butylamine to form the final product, this compound.

Scientific Research Applications

(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have activity against certain types of cancer cells and has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-10(2)14(9-17)16-13-7-12(8-13)11-3-5-15-6-4-11/h3-6,10,12-14,16-17H,7-9H2,1-2H3/t12?,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLBUVIBPUAKSR-JXQTWKCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1CC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC1CC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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